molecular formula C25H21NO4S B1391407 Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid CAS No. 1217510-53-6

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid

Cat. No. B1391407
M. Wt: 431.5 g/mol
InChI Key: ZVVZCIYXWWJGCS-WTQRLHSKSA-N
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Description

“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is a chemical compound used in scientific research . It offers diverse applications, such as peptide synthesis and drug development, due to its unique structure and properties.


Molecular Structure Analysis

The molecular formula of “Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is C21H21NO4S . The SMILES string representation is CCC1SCC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O .


Physical And Chemical Properties Analysis

“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is a solid compound . Its molecular weight is 383.46 .

Scientific Research Applications

Sequential Synthesis of Main-Chain NLO Oligomers

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid plays a crucial role in the sequential synthesis of main-chain nonlinear optical (NLO) oligomers. These oligomers contain azobenzene chromophores, which are synthesized via a convergent synthesis method. The synthesis involves the protection and selective deprotection of amino carboxylic acid monomers, leading to the creation of NLO-active oligomers like dimers and tetramers. These molecules have significant applications in the field of photonics and electro-optic devices due to their nonlinear optical properties (Huang, Zhang, Dalton, & Weber, 2000).

Synthesis of Peptides Containing C-terminal Alcohol

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid is utilized in the synthesis of peptide alcohols via the Fmoc strategy. This involves the use of novel bifunctional linkers like dihydropyran-2-carboxylic acid for the solid-phase synthesis of these peptides. The bifunctional linker is effective in connecting an amino alcohol with an amine resin, highlighting its potential in creating diverse peptide-based structures for therapeutic applications (Hsieh, Wu, & Chen, 1998).

Peptide Synthesis and Hydrogen-Bonded Dimers

An unnatural amino acid, known as "Hao," incorporates Fmoc-protected derivatives and mimics a tripeptide β-strand. It forms β-sheet-like hydrogen-bonded dimers. This amino acid's structure and its ability to form hydrogen-bonded dimers provide insights into peptide structure and stability, which are crucial for understanding protein folding and designing peptidomimetics (Nowick, Chung, Maitra, Stigers, & Sun, 2000).

Peptidomimetic Chemistry

The compound has implications in peptidomimetic chemistry, where Fmoc-protected morpholine-3-carboxylic acid is synthesized for use in solid-phase peptide synthesis. This allows for the creation of complex peptide structures that can mimic biological molecules and processes, thus having applications in drug design and biomolecular engineering (Sladojevich, Trabocchi, & Guarna, 2007).

Hydrogelation and Self-assembly

Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine derivatives, are known for their ability to undergo self-assembly and promote hydrogelation. These processes are fundamental in the development of biomaterials and have varied applications in medical and environmental fields. The study of these compounds provides insights into the monomer/solvent interactions influencing self-assembly and hydrogelation, crucial for developing novel biomaterials (Ryan, Doran, Anderson, & Nilsson, 2011).

Safety And Hazards

“Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid” is classified as a non-combustible solid . Its WGK (Water Hazard Class) is 3 , which means it is highly hazardous to water. The flash point is not applicable .

properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c27-24(28)22-15-31-23(16-8-2-1-3-9-16)26(22)25(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23H,14-15H2,(H,27,28)/t22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVZCIYXWWJGCS-WTQRLHSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid
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Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid
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Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid
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Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid
Reactant of Route 6
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid

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